molecular formula C9H8Cl2O2 B1349229 Methyl 2-(3,4-dichlorophenyl)acetate CAS No. 6725-44-6

Methyl 2-(3,4-dichlorophenyl)acetate

Cat. No. B1349229
CAS RN: 6725-44-6
M. Wt: 219.06 g/mol
InChI Key: FWVOAIHAIWHHDM-UHFFFAOYSA-N
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Patent
US05840725

Procedure details

Heat [(CH3)3Si]2NLi (230 ml, 1.0M in THF) under N2 to 45° C. and add 3,4 dichlorophenyl acetic acid methyl ester (40 g, 0.183 moles) dissolved in 60 ml of dry THF dropwise over 2 h. Stir the solution at 45° C. for another 2.5 h. Cool the solution to room temperature, add a dry THF solution (30 ml.) of THP-protected Br(CH2)2OH dropwise over 1 h., and stir the solution for 24 h. Cool the solution in an ice bath and quench the reaction by adding, dropwise, 250 ml. of 1.0M aqueous HCl. Extract the solution with Et2 O, wash the organic layer twice with 1.0M aqueous HCl, then with water, and dry over anhydrous Na2SO4. Remove the solvent, dissolve the residue in CH3OH and add 0.5 g of pTSA. Stir the solution at room temperature overnight, remove the solvent, add CH3OH (500 ml) and stir for 6 h. Remove the solvent again, add more CH3OH (500 ml.), stir overnight and remove the solvent. Dissolve the resulting oil in CH2Cl2 (1200 ml.), wash twice with saturated aqueous NaHCO3, then water, and dry over anhydrous Na2SO4. Remove the solvent in vacuo. Purify the reaction mixture by flash chromatography (SiO2) using EtOAc: hexanes (3:7) as eluent. Yield: 22 g. Cl-MS: 231 (100%), 233 (65%).
[Compound]
Name
[(CH3)3Si]2NLi
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.Br[CH2:15]CO.Cl>C1COCC1>[Cl:12][C:7]1[CH:6]=[C:5]([CH:4]2[CH2:15][CH2:1][O:2][C:3]2=[O:13])[CH:10]=[CH:9][C:8]=1[Cl:11]

Inputs

Step One
Name
[(CH3)3Si]2NLi
Quantity
230 mL
Type
reactant
Smiles
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)Cl)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stir the solution at 45° C. for another 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to room temperature
STIRRING
Type
STIRRING
Details
stir the solution for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution in an ice bath
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
by adding
EXTRACTION
Type
EXTRACTION
Details
Extract the solution with Et2 O
WASH
Type
WASH
Details
wash the organic layer twice with 1.0M aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dry over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in CH3OH
ADDITION
Type
ADDITION
Details
add 0.5 g of pTSA
STIRRING
Type
STIRRING
Details
Stir the solution at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
remove the solvent
ADDITION
Type
ADDITION
Details
add CH3OH (500 ml)
STIRRING
Type
STIRRING
Details
stir for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Remove the solvent again
ADDITION
Type
ADDITION
Details
add more CH3OH (500 ml.)
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting oil in CH2Cl2 (1200 ml.)
WASH
Type
WASH
Details
wash twice with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dry over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the reaction mixture by flash chromatography (SiO2)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.